molecular formula C9H8Br2 B1354144 Benzene, 1-(2,2-dibromoethenyl)-4-methyl- CAS No. 60512-56-3

Benzene, 1-(2,2-dibromoethenyl)-4-methyl-

Cat. No.: B1354144
CAS No.: 60512-56-3
M. Wt: 275.97 g/mol
InChI Key: NVEREZDBZOHAII-UHFFFAOYSA-N
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Description

Benzene, 1-(2,2-dibromoethenyl)-4-methyl-: is an organic compound with the molecular formula C9H8Br2 It is a derivative of benzene, where a methyl group and a 2,2-dibromoethenyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- typically involves the bromination of 4-methylstyrene. The reaction is carried out in the presence of a brominating agent such as tetrabromomethane and a catalyst like triisopropyl phosphite. The reaction mixture is maintained at low temperatures (2-5°C) to control the reaction rate and prevent side reactions. The product is then purified through extraction and distillation processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-(2,2-dibromoethenyl)-4-methyl- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens and nitrating agents.

    Reduction Reactions: The dibromoethenyl group can be reduced to form corresponding alkenes or alkanes using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Halogenated derivatives of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.

    Reduction: Alkenes or alkanes.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Explored as a candidate for drug development due to its unique structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The dibromoethenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical transformations.

Comparison with Similar Compounds

    Benzene, 1-(2,2-dibromoethenyl)-4-fluoro-: Similar structure but with a fluorine atom instead of a methyl group.

    (1,2-Dibromoethyl)benzene: Similar structure but with the dibromoethyl group attached directly to the benzene ring.

Uniqueness:

Properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEREZDBZOHAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463838
Record name Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60512-56-3
Record name Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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